molecular formula C6H11ClO3S B2526376 ((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanesulfonyl chloride CAS No. 2227783-08-4

((2S,3R)-3-Methyltetrahydrofuran-2-yl)methanesulfonyl chloride

Cat. No. B2526376
CAS RN: 2227783-08-4
M. Wt: 198.66
InChI Key: WEAYCXRZZIOPAO-PHDIDXHHSA-N
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Description

This compound is a derivative of tetrahydrofuran, which is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . The (2S,3R) designation indicates the stereochemistry of the molecule, referring to the spatial arrangement of the atoms .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using the Cahn-Ingold-Prelog (CIP) rules, which are based on the atomic numbers of the atoms of interest . The (2S,3R) designation in the name of the compound provides information about the stereochemistry of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents present. As an example, in the synthesis of (2S,3R)-3-alkyl/alkenylglutamates, a Horner–Wadsworth–Emmons reaction was used .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to refer to the material safety data sheet (MSDS) for detailed information .

properties

IUPAC Name

[(2S,3R)-3-methyloxolan-2-yl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3S/c1-5-2-3-10-6(5)4-11(7,8)9/h5-6H,2-4H2,1H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAYCXRZZIOPAO-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC1CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]1CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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